3-Chloro-1H-indazole-5-carbonitrile
Overview
Description
“3-Chloro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is also known as "5-chloro-1H-indazole-3-carbonitrile" .
Synthesis Analysis
The synthesis of indazoles, including “3-Chloro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1H-indazole-5-carbonitrile” consists of a five-membered ring containing two nitrogen atoms and a six-membered ring containing a chlorine atom .
Physical And Chemical Properties Analysis
“3-Chloro-1H-indazole-5-carbonitrile” has a density of 1.5 g/cm3 and a boiling point of 403ºC at 760 mmHg . It is stored at 2-8°C .
Scientific Research Applications
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Synthesis of Tryptophan Dioxygenase Inhibitors
- Field : Medicinal Chemistry
- Application : 3-Chloro-1H-indazole-5-carbonitrile can be used as a reactant for the synthesis of tryptophan dioxygenase inhibitors .
- Method : The specific method of synthesis is not provided in the source .
- Results : These inhibitors have potential applications as anticancer immunomodulators .
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Preparation of Antifungal Agents
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Synthesis of BACE-1 Inhibitors
- Field : Medicinal Chemistry
- Application : 3-Chloro-1H-indazole-5-carbonitrile can be used for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
- Method : The specific method of synthesis is not provided in the source .
- Results : These inhibitors can be used in the treatment of Alzheimer’s disease .
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Synthesis of Antiviral Agents
- Field : Medicinal Chemistry
- Application : Indazole derivatives, including potentially 3-Chloro-1H-indazole-5-carbonitrile, can be used in the synthesis of antiviral agents .
- Method : The specific method of synthesis is not provided in the source .
- Results : These agents can be used to treat viral infections .
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Synthesis of Anti-inflammatory Agents
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Synthesis of Antidepressant Agents
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Synthesis of Antihypertensive Agents
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Synthesis of Antibacterial Agents
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Synthesis of Phosphoinositide 3-Kinase δ Inhibitors
- Field : Medicinal Chemistry
- Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Method : The specific method of synthesis is not provided in the source .
- Results : These inhibitors can be used in the treatment of respiratory diseases .
Safety And Hazards
“3-Chloro-1H-indazole-5-carbonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
3-chloro-2H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQBEABNLUARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646706 | |
Record name | 3-Chloro-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazole-5-carbonitrile | |
CAS RN |
1000341-16-1 | |
Record name | 3-Chloro-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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